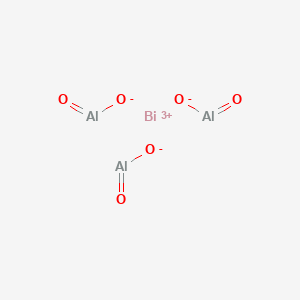
Bismuth(3+) tris(oxoalumanolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth(3+) tris(oxoalumanolate) is a chemical compound with potential applications in various fields1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of bismuth compounds is a well-studied field. For instance, triorganyl derivatives of bismuth R3Bi are synthesized, as a rule, from organomagnesium or organolithium compounds in high yields2. However, the specific synthesis process for Bismuth(3+) tris(oxoalumanolate) is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of bismuth compounds can vary significantly depending on the specific compound. For example, the bismuth atom in organic compounds can directly be bound to one, two, three, four, five, or six organic radicals2. However, the specific molecular structure of Bismuth(3+) tris(oxoalumanolate) is not detailed in the available literature.Chemical Reactions Analysis
Bismuth has been shown to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis3. However, the specific chemical reactions involving Bismuth(3+) tris(oxoalumanolate) are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of bismuth compounds can vary significantly. However, the specific physical and chemical properties of Bismuth(3+) tris(oxoalumanolate) are not detailed in the available literature.科学的研究の応用
Organic Synthesis Applications
Bismuth(III) compounds, such as bismuth triflate, have been employed as efficient, environmentally friendly Lewis acids in organic synthesis. They are particularly valued for their role in promoting various organic transformations due to their unique chemical properties, such as high catalytic activity and selectivity. For instance, bismuth triflate has been utilized in the catalytic deprotection of acetals and ketals, demonstrating its versatility and efficiency in facilitating selective reactions under mild conditions (Carrigan et al., 2002).
Photocatalysis and Environmental Applications
Bismuth-based photocatalysts, such as bismuth oxybromide composites, have shown significant potential in environmental applications, including the photocatalytic degradation of pollutants. These composites have been synthesized through solvothermal methods and applied in the removal of antibiotics from water, demonstrating their capability to effectively degrade complex organic molecules under visible light irradiation (Zeng et al., 2017).
Materials Science
In the field of materials science, bismuth compounds have been explored for their potential in photovoltaic applications. Research has focused on bismuth triiodide as a promising thin-film photovoltaic absorber due to its suitable optical properties and potential for defect-tolerant charge transport. This research aims to address the challenges in developing efficient bismuth-based photovoltaic materials by investigating their optical absorption and recombination lifetimes (Brandt et al., 2015).
Luminescence and Optoelectronics
Bismuth-doped materials have been extensively studied for their luminescence properties, offering potential applications in optoelectronics and lighting. The complex nature of bismuth as a dopant, with its multiple valence states and ability to form clusters, makes it a versatile element for tuning the optical properties of host materials. Research has delved into understanding the luminescence mechanisms of bismuth-doped materials and exploring their applications in ultraviolet and visible light-emitting devices (Swart & Kroon, 2019).
Catalysis
Bismuth compounds have also been employed as catalysts in the synthesis of organic molecules. They have facilitated a range of reactions, including the ring-opening of epoxides and the synthesis of enaminones, showcasing their regio- and chemoselectivity in aqueous media. This highlights the potential of bismuth(III) compounds in developing more sustainable and efficient catalytic processes (Khosropour et al., 2004).
Safety And Hazards
将来の方向性
Bismuth has recently been shown to be able to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis3. This suggests that there may be future opportunities for the development of new bismuth-based compounds and applications. However, the specific future directions for Bismuth(3+) tris(oxoalumanolate) are not detailed in the available literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
特性
IUPAC Name |
bismuth;oxido(oxo)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Al.Bi.6O/q;;;+3;;;;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSUTHPTOGDVHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[O-][Al]=O.[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3BiO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618975 |
Source


|
| Record name | Bismuth(3+) tris(oxoalumanolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth(3+) tris(oxoalumanolate) | |
CAS RN |
308796-32-9 |
Source


|
| Record name | Bismuth(3+) tris(oxoalumanolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)
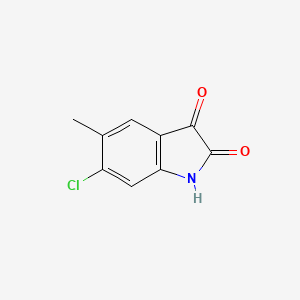
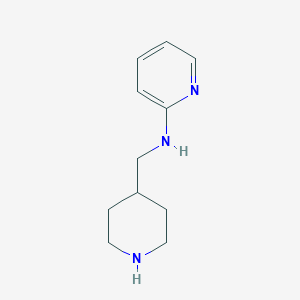

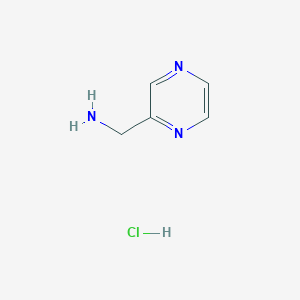
![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)
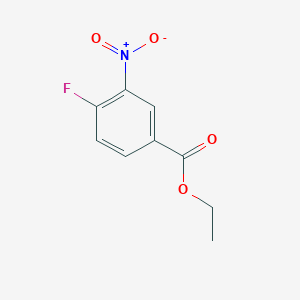
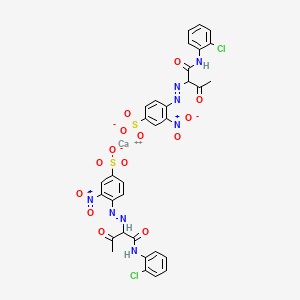
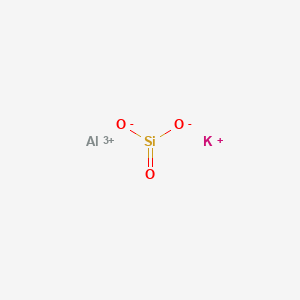
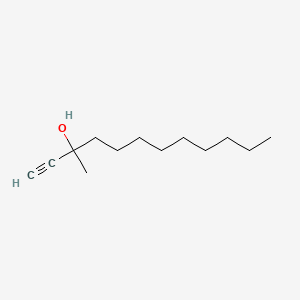
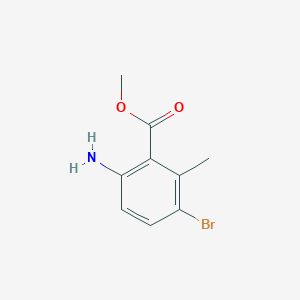
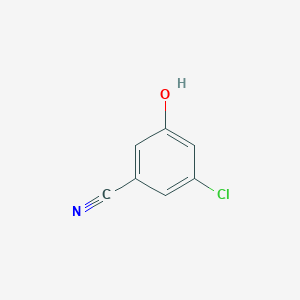
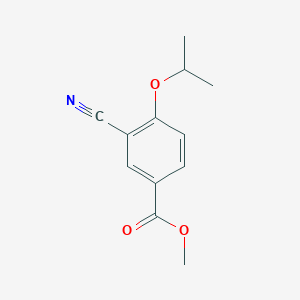
![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)